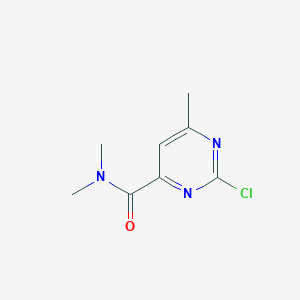![molecular formula C17H16N4OS B11789683 (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone](/img/structure/B11789683.png)
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone is a complex organic compound with a molecular formula of C17H16N4OS. This compound features a benzo[d]thiazole ring fused to a pyridine ring, with a piperazine moiety attached via a methanone linkage. It is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the initial formation of the benzo[d]thiazole ring, followed by the introduction of the pyridine ring. The final step involves the attachment of the piperazine moiety through a methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity .
Industrial Production Methods
化学反応の分析
Types of Reactions
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and benzo[d]thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone has several applications in scientific research:
作用機序
The mechanism of action of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole and pyridine rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperazine moiety may enhance the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of piperazine.
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of piperazine.
3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline: Features a quinoline ring and is studied for its antitumor activities.
Uniqueness
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzo[d]thiazole and pyridine rings, along with the piperazine moiety, allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.
特性
分子式 |
C17H16N4OS |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C17H16N4OS/c22-17(21-10-8-18-9-11-21)12-4-3-7-19-15(12)16-20-13-5-1-2-6-14(13)23-16/h1-7,18H,8-11H2 |
InChIキー |
KVGKKRSCBBRTBY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11789624.png)





![N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B11789660.png)


![8-Chloro-2-phenylimidazo[1,2-A]pyrazine](/img/structure/B11789675.png)


